Cas no 51775-36-1 (Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel-)
![Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel- structure](https://it.kuujia.com/scimg/cas/51775-36-1x500.png)
51775-36-1 structure
Nome del prodotto:Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel-
Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel-
- bicyclo[2.2.1]heptane, 2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-
- 2,3,5,5-tetrachloro-4,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
- heptachlorobornane
- (+/-)-B-7-515
- S6BY82G5FH
- 5-endo,6-exo-2,2,5,6-Tetrachloro-1,7,7-tris(chloromethyl)-bicyclo(2.2.1)heptane
- BICYCLO(2.2.1)HEPTANE, 2,2,5,6-TETRACHLORO-1,7,7-TRIS(CHLOROMETHYL)-, (1R,4R,5R,6R)-REL-
- Bicyclo(2.2.1)heptane, 2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (5-endo,6-exo)-
- 2,2,5-ENDO,6-EXO,8B,9C,10A-HEPTACHLOROBORNANE
- 2,2,5-endo,6-exo,8,9,10-heptachloro-bornane
- Heptachlorobornane 6452
- 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
- Toxaphene B
- UNII-S6BY82G5FH
- (1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
- BRN 2212932
- B-7-515
- Parlar 32
- Toxaphene 32
- Q27288728
- BORNANE, 2,2,5-endo,6-exo,8,9,10-HEPTACHLORO-
- CCRIS 8416
- REL-(1R,4R,5R,6R)-2,2,5,6-TETRACHLORO-1,7,7-TRIS(CHLOROMETHYL)BICYCLO(2.2.1)HEPTANE
- Toxaphene toxicant B
- HeptaCB 6452
- 51775-36-1
-
- Inchi: InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1
- Chiave InChI: IPVMCZLCKVSKGC-VOQBNFLRSA-N
- Sorrisi: C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl
Proprietà calcolate
- Massa esatta: 375.86843
- Massa monoisotopica: 375.868044
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 314
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 4.9
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 1.5512 (rough estimate)
- Punto di ebollizione: 464.66°C (rough estimate)
- Punto di infiammabilità: 225.8°C
- Indice di rifrazione: 1.6200 (estimate)
- PSA: 0
Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel- Letteratura correlata
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
51775-36-1 (Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel-) Prodotti correlati
- 766548-58-7(Methyl 6-methoxy-2-(2-methoxy-2-oxoethyl)nicotinate)
- 944789-53-1(N-({(2E)-3-(4-methoxyphenyl)prop-2-enamidomethanethioyl}amino)-3-methyl-1H-pyrazole-5-carboxamide)
- 1261968-15-3(4-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid)
- 2639458-56-1(4-chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonamide)
- 51951-36-1(O-(pentan-2-yl)hydroxylamine)
- 2205014-90-8(Hexanoic acid, 6-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]-)
- 954697-72-4(1-(4-methylphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)
- 1251220-72-0(3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid)
- 39181-50-5(5-(2,6-Dichlorobenzyl)-1,3,4-Thiadiazol-2-Ylamine)
- 2171164-02-4(2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-ethylbutanoic acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
